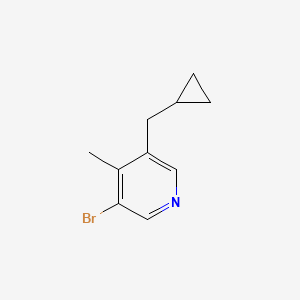
3-Bromo-5-(cyclopropylmethyl)-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(cyclopropylmethyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromine atom at the third position, a cyclopropylmethyl group at the fifth position, and a methyl group at the fourth position on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyclopropylmethyl)-4-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination of 4-methylpyridine followed by the introduction of the cyclopropylmethyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The cyclopropylmethyl group can be introduced using cyclopropylmethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
3-Bromo-5-(cyclopropylmethyl)-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-azido-5-(cyclopropylmethyl)-4-methylpyridine.
Oxidation: Formation of 3-bromo-5-(cyclopropylmethyl)-4-pyridinecarboxylic acid.
Reduction: Formation of 3-bromo-5-(cyclopropylmethyl)-4-methylpiperidine.
科学的研究の応用
3-Bromo-5-(cyclopropylmethyl)-4-methylpyridine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Bromo-5-(cyclopropylmethyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the cyclopropylmethyl group can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
3-Bromo-4-methylpyridine: Lacks the cyclopropylmethyl group, which may affect its reactivity and biological activity.
5-(Cyclopropylmethyl)-4-methylpyridine: Lacks the bromine atom, which may influence its chemical properties and reactivity.
3-Bromo-5-methylpyridine: Lacks the cyclopropylmethyl group, affecting its overall structure and function.
Uniqueness
3-Bromo-5-(cyclopropylmethyl)-4-methylpyridine is unique due to the combination of the bromine atom, cyclopropylmethyl group, and methyl group on the pyridine ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
特性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC名 |
3-bromo-5-(cyclopropylmethyl)-4-methylpyridine |
InChI |
InChI=1S/C10H12BrN/c1-7-9(4-8-2-3-8)5-12-6-10(7)11/h5-6,8H,2-4H2,1H3 |
InChIキー |
VVCQKVIMLOZZBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1CC2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)

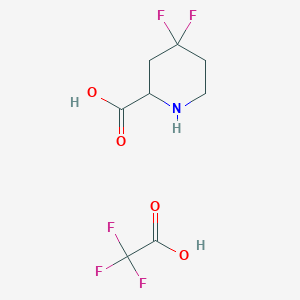
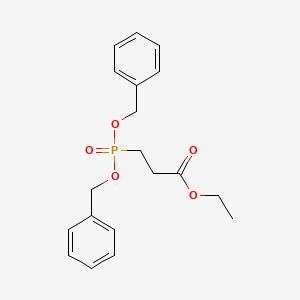
![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)

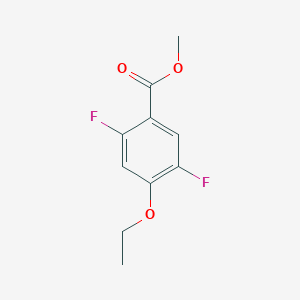

![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)

![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
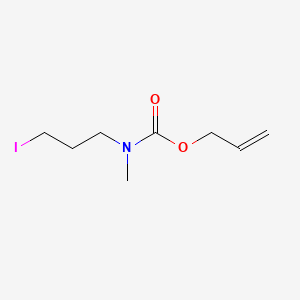
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
